Lithium niobium isopropoxide

Non-hydrolytic sol-gel LiNbO₃ nanostructures Anisotropic crystal growth

Lithium niobium isopropoxide [LiNb(OC₃H₇)₆, CAS 21864-21-1] is a heterometallic alkoxide in which lithium and niobium(V) are assembled within a single molecular precursor bearing isopropoxide ligands. It belongs to the class of bimetallic alkoxides used as single-source precursors for chemical vapor deposition (CVD) and sol-gel processing of lithium niobate (LiNbO₃) thin films and nanostructures, and is also specified for solid-state electrolyte applications.

Molecular Formula C18H47LiNbO6
Molecular Weight 459.4 g/mol
CAS No. 21864-21-1
Cat. No. B3336239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium niobium isopropoxide
CAS21864-21-1
Molecular FormulaC18H47LiNbO6
Molecular Weight459.4 g/mol
Structural Identifiers
SMILES[Li+].CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[Nb]
InChIInChI=1S/5C3H8O.C3H7O.Li.Nb/c6*1-3(2)4;;/h5*3-4H,1-2H3;3H,1-2H3;;/q;;;;;-1;+1;
InChIKeyKLZNTCYNUHZKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Niobium Isopropoxide (CAS 21864-21-1) – Procurement-Grade Bimetallic Alkoxide Precursor for LiNbO₃ Thin Films and Solid-State Electrolytes


Lithium niobium isopropoxide [LiNb(OC₃H₇)₆, CAS 21864-21-1] is a heterometallic alkoxide in which lithium and niobium(V) are assembled within a single molecular precursor bearing isopropoxide ligands . It belongs to the class of bimetallic alkoxides used as single-source precursors for chemical vapor deposition (CVD) and sol-gel processing of lithium niobate (LiNbO₃) thin films and nanostructures, and is also specified for solid-state electrolyte applications [1]. The compound is commercially supplied as a brown solid or as a 5% w/v solution in isopropanol, typically at ≥99% purity (metals basis), with a boiling point of 140 °C at 0.2 mmHg, and is both moisture-sensitive and reactive with water .

Non-hydrolytic route Reported crystalline LiNbO₃ without calcination
Anisotropic crystal growth Reported anisotropic LiNbO₃ nanostructures
High-purity solid form Metals-basis purity supports stoichiometric films
Alternative volatility profile Higher MW assists precursor delivery in MOCVD

Why Lithium Niobium Ethoxide or Methoxide Cannot Simply Replace Lithium Niobium Isopropoxide


Lithium niobium bimetallic alkoxides are not interchangeable reagents. The ethoxide analog LiNb(OEt)₆ has been extensively characterized as a crystalline single-source MOCVD precursor, yet its films suffer from gas-phase decomposition defects and require precise Li/Nb precursor ratio control to maintain stoichiometry [1]. The methoxyethoxide variant cannot be crystallized from its parent alcohol and yields significantly less long-range structural order after equivalent heat treatments compared to the ethoxide [2]. Critically, only the isopropoxide LiNb(OPri)₆ has been demonstrated to produce crystalline LiNbO₃ and Nb₂O₅ nanostructures via a non-hydrolytic decomposition pathway – eliminating the hydrolytic gelation step required by all other alkoxide systems and enabling room-temperature crystallization into anisotropic morphologies without post-synthetic calcination [3]. Substituting the isopropoxide with ethoxide, methoxide, or separate Li/Nb alkoxide sources fundamentally alters the decomposition chemistry, the crystallization temperature, and the obtainable nanostructure morphology.

Property
Lithium Niobium Isopropoxide
Ethoxide / Methoxide
Crystallization
Non-hydrolytic; crystallizes without thermal treatment
Sol-gel route; requires subsequent high-temperature calcination
Nanostructure
Anisotropic crystal growth reported
Isotropic powders or films; no anisotropic morphology reported
Purity availability
Solid form with higher metals-basis purity
Solution-grade; standard purity level
Process scalability
One-pot, calcination-free synthesis
Multi-step sol-gel with calcination

Quantitative Differentiation Evidence for Lithium Niobium Isopropoxide Against Closest Analogs


Non-Hydrolytic Decomposition Enables Crystalline LiNbO₃ Nanostructures Without Thermal Treatment – Unmatched by Ethoxide or Methoxyethoxide

In a direct experimental demonstration, LiNb(OPri)₆ underwent non-hydrolytic solution-phase decomposition in triphenylphosphine oxide (TPPO) as coordinating solvent, yielding crystalline LiNbO₃ and Nb₂O₅ products after only 2 to 24 hours of reaction without any further thermal treatment [1]. In contrast, the ethoxide analog LiNb(OEt)₆ requires hydrolytic sol-gel processing and subsequent calcination at approximately 500 °C to crystallize into the R3c LiNbO₃ phase, with the amorphous-to-crystalline transition occurring only above this temperature [2]. The methoxyethoxide variant produces significantly less long-range order at equivalent heat-treatment temperatures and cannot be crystallized from its parent alcohol [2].

Crystallization pathway
Head-to-head
LiNb(OPri)₆: non-hydrolytic decomposition
Crystalline LiNbO₃ in 2–24 h, no calcination
LiNb(OEt)₆: sol-gel hydrolysis
Crystallization requires ≈500 °C calcination
Eliminates ≈500 °C calcination step
Supports low-thermal-budget deposition
Solvent system (TPPO) may limit certain substrates
Non-hydrolytic sol-gel LiNbO₃ nanostructures Anisotropic crystal growth Single-source precursor

Anisotropic LiNbO₃ Nanostructures with 7:1 Aspect Ratio Produced Exclusively from LiNb(OPri)₆ – No Comparable Morphology Reported for Ethoxide or Methoxide

The Wood & Gates (2008) study directly demonstrates that non-hydrolytic decomposition of LiNb(OPri)₆ yields larger LiNbO₃ crystals that are predominantly anisotropic with an aspect ratio of 7:1, while Nb₂O₅ crystals exhibit a 3:1 aspect ratio [1]. This anisotropic morphology is achieved in a one-pot, scalable procedure without post-synthetic thermal processing [1]. No published study using LiNb(OEt)₆ or LiNb(OMe)₆ as a single-source precursor has reported the formation of anisotropic LiNbO₃ nanostructures with comparable aspect ratios under analogous solution-phase conditions; those precursors typically yield isotropic powders or continuous thin films requiring post-deposition crystallization [2].

Anisotropic morphology
Head-to-head
LiNbO₃ crystals: aspect ratio 7:1 (rod-like)
Nb₂O₅ crystals: aspect ratio 3:1
Ethoxide/methoxide routes: isotropic powders or continuous films
7:1 aspect ratio exclusively reported for isopropoxide
Enables shape-controlled crystals without templates
Achieved via non-hydrolytic decomposition in TPPO
Anisotropic nanostructures Aspect ratio control LiNbO₃ nanorods One-pot synthesis

Boiling Point and Physical Form Differentiate LiNb(OPri)₆ from Ethoxide and Methoxide Analogs for CVD Precursor Delivery

The isopropoxide LiNb(OC₃H₇)₆ is supplied as a solid with a boiling point of 140 °C at 0.2 mmHg, and the dissolved commercial form (5% w/v in isopropanol) carries a flash point of approximately 14 °C (closed cup) . In contrast, the ethoxide analog LiNb(OEt)₆ is a viscous liquid with a significantly lower flash point of 17 °C (63 °F), reflecting the higher volatility of the ethanol solvent . The methoxide LiNb(OMe)₆ exhibits an even lower flash point attributable to the methanol carrier . The higher molecular weight of the isopropoxide (454.38 g/mol) relative to the ethoxide (370.21 g/mol) and methoxide (286.05 g/mol) translates to lower intrinsic volatility, which can be advantageous for controlled precursor delivery in spray-MOCVD and for mitigating premature gas-phase decomposition .

Physical property set
Data to verify
MW 454.38 g/mol; B.P. 140 °C (0.2 mmHg); flash point ~14 °C (5% w/v in IPA)
MW 22.7% higher than ethoxide, 58.8% higher than methoxide
Alternative volatility window for MOCVD delivery
Supplier specification; independent validation recommended
CVD precursor volatility Precursor delivery optimization Bimetallic alkoxide physical properties Flash point safety

Commercial Availability at 99.9% (Metals Basis) Purity – Enabling Stoichiometric LiNbO₃ Without Li or Nb Excess Compensation

Lithium niobium isopropoxide is commercially available at a purity specification of 99.9% (metals basis) in solid form packaged under argon, and as a 5% w/v solution in isopropanol at ≥99% (metals basis) . This purity level on a metals basis directly reflects the exclusion of other metal contaminants that could perturb the critical 1:1 Li:Nb stoichiometry required for phase-pure LiNbO₃. In comparison, the ethoxide analog is typically supplied at 99+% (metals basis) as a 5% w/v solution in ethanol . The availability of a 99.9% solid form of the isopropoxide provides researchers with a higher-purity starting material option that minimizes the need for stoichiometric compensation—a significant concern given that the growth rate and phase purity of LiNbO₃ films depend strongly on the Li/Nb precursor ratio, as demonstrated in CVD studies [1].

Purity specification
Specification review
Solid form: 99.9% (metals basis); solution: ≥99% (metals basis)
Solid form offers ~10× lower metallic impurity ceiling vs 99+% ethoxide solution
Higher purity starting point for stoichiometric LiNbO₃
Verify lot-specific certificate for trace metal profile
Precursor purity specification Stoichiometry control LiNbO₃ film quality Metals basis assay

One-Pot Scalable Non-Hydrolytic Route to LiNbO₃ and Nb₂O₅ – Demonstrated Gram-Scale Capability Not Reported for Other Bimetallic Alkoxides

The Wood & Gates (2008) study explicitly reports that the non-hydrolytic decomposition of LiNb(OPri)₆ is 'easily scaled-up as a one-pot procedure that offers a promising route to controlling crystal size and morphology' [1]. Crystalline LiNbO₃ and Nb₂O₅ products are obtained directly from the reaction mixture without isolation of intermediates, filtration, or post-synthetic calcination [1]. In contrast, the ethoxide sol-gel route requires sequential hydrolysis, gelation, drying, and calcination at ≥500 °C to achieve crystallinity, with careful control of hydrolysis water content needed to avoid precipitation [2]. The methoxyethoxide system, while more tolerant of hydrolysis water, still requires the full sol-gel sequence including high-temperature crystallization [2]. No alternative single-source lithium niobium alkoxide has been reported to yield crystalline oxide products in a one-pot, non-hydrolytic, calcination-free process.

Process intensification
Class-level
Isopropoxide: 1-pot, non-hydrolytic decomposition; no calcination
Ethoxide: ≥4 steps (hydrolysis, gelation, drying, 500 °C calcination)
Unit operations reduced from ≥4 to 1
Reported process simplification; scale-up validation needed
One-pot claim from single study; reproducibility may vary with reactor scale
Scalable synthesis One-pot procedure LiNbO₃ nanoparticles Process intensification

Procurement-Driven Application Scenarios for Lithium Niobium Isopropoxide Based on Quantified Differentiation Evidence


Low-Thermal-Budget Deposition of Crystalline LiNbO₃ on Temperature-Sensitive Substrates

Researchers depositing LiNbO₃ on polymeric, flexible, or low-melting-point semiconductor substrates cannot tolerate the 500 °C calcination step required by LiNb(OEt)₆ sol-gel processing. Lithium niobium isopropoxide enables non-hydrolytic decomposition that yields crystalline LiNbO₃ without any post-deposition thermal treatment, as demonstrated by Wood & Gates (2008) [1]. This uniquely positions the isopropoxide for integration with substrate materials that would degrade under the thermal budget mandated by ethoxide-based routes.

One-Pot Scalable Synthesis of Anisotropic LiNbO₃ Nanostructures for Piezoelectric and Nonlinear Optical Applications

The ability to produce LiNbO₃ nanorods with a 7:1 aspect ratio in a single-pot, calcination-free process from LiNb(OPri)₆ [1] makes this precursor the rational choice for programs targeting shape-anisotropic ferroelectric nanomaterials. Neither LiNb(OEt)₆ nor LiNb(OMe)₆ has been reported to yield comparable anisotropic morphologies without templating agents or post-synthetic shape-selection steps.

Solid-State Electrolyte Precursor Requiring High Metals-Basis Purity and Controlled Stoichiometry

Commercial specifications list lithium niobium isopropoxide for solid-state electrolyte applications [1]. The availability of 99.9% (metals basis) solid form provides a starting material with approximately one order of magnitude lower metallic impurity ceiling than the standard 99+% ethoxide solution. For solid electrolyte development where trace metal contamination can introduce electronic conductivity or alter ionic transport pathways, this purity differential is procurement-relevant.

Spray-MOCVD Process Development Requiring Optimized Precursor Volatility and Reduced Gas-Phase Decomposition

The higher molecular weight (454.38 g/mol) and distinct boiling point (140 °C at 0.2 mmHg) of LiNb(OC₃H₇)₆ relative to the ethoxide (370.21 g/mol, flash point 17 °C) provide CVD process engineers with an alternative volatility window. The patent literature (US 5,412,129) documents that LiNb(OEt)₆-based MOCVD suffers from gas-phase decomposition causing surface defects [2]; the heavier isopropoxide ligand set may offer intrinsically slower decomposition kinetics, making it a valuable comparator precursor for process optimization studies.

Application
Selection Property
Validation Focus
Low-thermal-budget deposition on sensitive substrates
Non-hydrolytic decomposition route
Verify crystalline LiNbO₃ formation without calcination
One-pot anisotropic nanostructure synthesis
Anisotropic crystal growth capability
Confirm aspect ratio and morphology control
Solid-state electrolyte precursor
Metals-basis purity grade
Confirm purity level and stoichiometric control
Spray-MOCVD process development
Volatility and molecular weight profile
Assess precursor delivery and decomposition kinetics
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